(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid (4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 40277-46-1
VCID: VC0382824
InChI: InChI=1S/C12H12N2O3S/c15-9(16)5-14-6-13-11-10(12(14)17)7-3-1-2-4-8(7)18-11/h6H,1-5H2,(H,15,16)
SMILES: C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)O
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3g/mol

(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

CAS No.: 40277-46-1

Main Products

VCID: VC0382824

Molecular Formula: C12H12N2O3S

Molecular Weight: 264.3g/mol

(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid - 40277-46-1

CAS No. 40277-46-1
Product Name (4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Molecular Formula C12H12N2O3S
Molecular Weight 264.3g/mol
IUPAC Name 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetic acid
Standard InChI InChI=1S/C12H12N2O3S/c15-9(16)5-14-6-13-11-10(12(14)17)7-3-1-2-4-8(7)18-11/h6H,1-5H2,(H,15,16)
Standard InChIKey ZJVVYGRQUQXPDQ-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)O
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)O
PubChem Compound 730762
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator